molecular formula C10H20O2 B154054 Ethyl 2-propylpentanoate CAS No. 17022-31-0

Ethyl 2-propylpentanoate

Cat. No.: B154054
CAS No.: 17022-31-0
M. Wt: 172.26 g/mol
InChI Key: WIKWUBHEBLFWHH-UHFFFAOYSA-N
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Description

Ethyl 2-propylpentanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from the reaction between a carboxylic acid and an alcohol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-propylpentanoate can be synthesized through the esterification of 2-propylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-propylpentanoic acid+ethanolacid catalystethyl 2-propylpentanoate+water\text{2-propylpentanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-propylpentanoic acid+ethanolacid catalyst​ethyl 2-propylpentanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the formation of the ester. The product is then purified through distillation .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 2-propylpentanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

Scientific Research Applications

Ethyl 2-propylpentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as a flavoring agent.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of its parent compound, 2-propylpentanoic acid, which is known for its anticonvulsant properties.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor

Mechanism of Action

Ethyl 2-propylpentanoate can be compared with other esters such as ethyl acetate, ethyl butanoate, and ethyl hexanoate. While all these compounds share the ester functional group, they differ in their alkyl chain lengths and branching, which influence their physical properties and applications. This compound is unique due to its specific structure, which imparts a distinct fruity odor and makes it particularly valuable in the fragrance industry .

Comparison with Similar Compounds

  • Ethyl acetate
  • Ethyl butanoate
  • Ethyl hexanoate
  • Methyl butyrate

Properties

IUPAC Name

ethyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKWUBHEBLFWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168818
Record name Valproic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17022-31-0
Record name Valproic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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